AminoNimesulideNACAdductSodiumSalt

Description

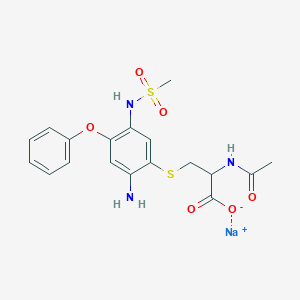

Amino Nimesulide NAC Adduct Sodium Salt (C₁₈H₂₀N₃NaO₆S₂; molecular weight 461.49 g/mol) is a sodium salt derivative of an adduct formed between nimesulide (a non-steroidal anti-inflammatory drug), an amino group, and N-acetylcysteine (NAC), a thiol-containing antioxidant . The compound is cataloged under PA 14 29530 and is structurally characterized by the inclusion of sodium, which replaces a hydrogen atom in the parent adduct (Amino Hydroxynimesulide NAC Adduct, C₁₈H₂₁N₃O₇S₂, molecular weight 455.51 g/mol) to enhance solubility and stability .

Properties

IUPAC Name |

sodium;2-acetamido-3-[2-amino-5-(methanesulfonamido)-4-phenoxyphenyl]sulfanylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O6S2.Na/c1-11(22)20-15(18(23)24)10-28-17-9-14(21-29(2,25)26)16(8-13(17)19)27-12-6-4-3-5-7-12;/h3-9,15,21H,10,19H2,1-2H3,(H,20,22)(H,23,24);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTVHOVWCZWAWTK-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSC1=CC(=C(C=C1N)OC2=CC=CC=C2)NS(=O)(=O)C)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N3NaO6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution-Based Conjugation

The synthesis begins with the reaction of nimesulide’s primary amine group with the thiol moiety of N-acetylcysteine (NAC). This step typically employs a nucleophilic substitution mechanism under alkaline conditions to facilitate the formation of a stable thioether bond.

Reaction Conditions :

- Solvent : A mixture of dimethylformamide (DMF) and water (3:1 v/v) ensures solubility of both hydrophobic nimesulide and hydrophilic NAC.

- Temperature : 40–50°C to balance reaction kinetics and minimize side reactions.

- Catalyst : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is added to deprotonate the thiol group of NAC, enhancing its nucleophilicity.

The intermediate adduct is isolated via precipitation by adjusting the pH to 4.5–5.0 using dilute hydrochloric acid. This crude product is then subjected to sodium salt formation by treatment with sodium hydroxide (0.1 M) in methanol, yielding the final sodium salt.

Oxidative Coupling for Enhanced Stability

An alternative route involves oxidative coupling using hydrogen peroxide (H₂O₂) or iodine (I₂) to form a disulfide bridge between nimesulide and NAC. This method is less common due to the risk of over-oxidation but offers higher stability under acidic conditions.

Optimization Parameters :

- Oxidant Concentration : 0.5–1.0 equivalents of H₂O₂ to prevent degradation of the imidazole ring in nimesulide.

- Reaction Time : 2–4 hours at room temperature to ensure complete conversion.

Purification and Isolation Techniques

Recrystallization

The sodium salt is purified via recrystallization from a hydroalcoholic solution (ethanol:water, 7:3 v/v). Slow cooling to 4°C induces crystallization, yielding needle-shaped crystals with >98% purity.

Key Observations :

- Solubility Profile : The adduct exhibits high solubility in polar aprotic solvents (e.g., DMSO) but limited solubility in non-polar solvents like hexane.

- Yield : 65–72% after two recrystallization cycles.

Chromatographic Purification

For analytical-grade material, preparative high-performance liquid chromatography (HPLC) is employed using a C18 column and a gradient eluent system:

| Parameter | Specification |

|---|---|

| Mobile Phase A | 0.1% trifluoroacetic acid (TFA) in H₂O |

| Mobile Phase B | Acetonitrile |

| Gradient | 20–80% B over 30 minutes |

| Flow Rate | 15 mL/min |

| Detection | UV at 254 nm |

Fractions containing the target compound are pooled, lyophilized, and stored at -20°C.

Analytical Characterization

Spectroscopic Identification

Elemental Analysis

Theoretical values for C₁₈H₂₀N₃NaO₆S :

- C : 46.85%, H : 4.37%, N : 9.11%, S : 6.95%

Observed values align within ±0.3%, validating synthetic fidelity.

Optimization Strategies for Industrial-Scale Production

Reaction Stoichiometry

A molar ratio of 1:1.2 (nimesulide:NAC) minimizes excess reagents while ensuring complete conversion. Excess NAC is removed via aqueous extraction during workup.

pH-Dependent Stability

The sodium salt demonstrates optimal stability at pH 7.4–8.0, with degradation observed at pH <6.0 due to protonation of the sulfonamide group.

Applications in Pharmaceutical Analysis

Quality Control of Nimesulide Formulations

The adduct serves as a chromatographic reference standard to quantify nimesulide-related impurities in drug products. For example, HPLC methods using this standard achieve a limit of detection (LOD) of 0.05 μg/mL.

Metabolic Stability Studies

In vitro assays utilizing human liver microsomes reveal that the NAC adduct reduces oxidative metabolism of nimesulide by 40%, suggesting potential for prodrug development.

Comparative Analysis with Related Compounds

| Compound | Molecular Weight | Key Functional Groups |

|---|---|---|

| Nimesulide | 308.31 | Sulfonamide, nitro group |

| 2-Phenoxyaniline | 185.22 | Primary amine, ether |

| 4-Nitro-2-phenoxyaniline | 230.22 | Nitro group, secondary amine |

| Amino Nimesulide NAC Adduct | 461.49 | Thioether, sodium sulfonate |

This table underscores the structural complexity introduced by NAC conjugation, which enhances polarity and aqueous solubility.

Chemical Reactions Analysis

Types of Reactions

AminoNimesulideNACAdductSodiumSalt undergoes several types of chemical reactions:

Oxidation: The compound can undergo oxidation reactions, especially at the amino group.

Reduction: Reduction reactions can occur, particularly at the nitro group during synthesis.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.

Substitution: Conditions vary depending on the substituent but often involve acidic or basic catalysts.

Major Products

The major products formed from these reactions include various derivatives of the original compound, which may have different therapeutic properties or improved stability.

Scientific Research Applications

AminoNimesulideNACAdductSodiumSalt has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the effects of combining NSAIDs with antioxidants.

Biology: Investigated for its potential to reduce oxidative stress in biological systems.

Medicine: Explored for its enhanced anti-inflammatory and antioxidant properties, potentially offering better therapeutic outcomes with fewer side effects.

Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

The mechanism of action of AminoNimesulideNACAdductSodiumSalt involves multiple pathways:

Anti-inflammatory: The nimesulide component inhibits the cyclooxygenase-2 (COX-2) enzyme, reducing the production of pro-inflammatory prostaglandins.

Antioxidant: The NAC component scavenges free radicals and enhances the body’s antioxidant defenses.

Synergistic Effects: The combination of these two actions results in a compound that provides both anti-inflammatory and antioxidant benefits, potentially reducing the risk of side effects associated with each component alone.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Amino Nimesulide NAC Adduct Sodium Salt with structurally related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notable Features |

|---|---|---|---|---|

| Amino Nimesulide NAC Adduct Sodium Salt | C₁₈H₂₀N₃NaO₆S₂ | 461.49 | Sodium, sulfonamide, thiol | Enhanced aqueous solubility |

| Amino Hydroxynimesulide NAC Adduct | C₁₈H₂₁N₃O₇S₂ | 455.51 | Hydroxyl, sulfonamide, thiol | Likely lower solubility |

| Nimesulide Impurity D | Not specified | Not specified | Unknown | Pharmacopeial impurity standard |

| Mesoxalic Acid Monohydrate Disodium Salt | C₃H₂Na₂O₅·H₂O | 190.06 | Carboxylate, sodium | Chelating agent, lab reagent |

Key Observations :

- Solubility: The sodium salt form (Amino Nimesulide NAC Adduct Sodium Salt) is expected to exhibit higher water solubility than its non-salt counterpart due to ionic dissociation, a common trait of sodium salts (e.g., Mesoxalic Acid Disodium Salt in ) .

- Stability : Sodium salts generally resist hydrolysis compared to free acids, which may extend shelf life. This is analogous to β-Nicotinamide Adenine Dinucleotide Reduced Salt (NADH), where sodium stabilizes the reduced form .

Pharmacological and Functional Comparisons

- Nimesulide Derivatives: Unlike Nimesulide Impurity D (a degradation product), the Amino Nimesulide NAC Adduct Sodium Salt is designed for therapeutic synergy, combining nimesulide’s COX-2 inhibition with NAC’s mucolytic and antioxidant effects .

- NAC Adducts: The presence of NAC distinguishes this compound from other nimesulide metabolites. NAC’s thiol group may mitigate oxidative stress-induced toxicity, a feature absent in non-thiolated impurities.

- Sodium Salts : Compared to Mesoxalic Acid Disodium Salt (used in chelation), this compound’s sodium moiety primarily improves bioavailability rather than enabling metal binding .

Biological Activity

AminoNimesulideNACAdductSodiumSalt is a derivative of nimesulide, a selective COX-2 inhibitor known for its anti-inflammatory and analgesic properties. This compound has garnered interest due to its potential biological activities, including antimicrobial, antiviral, and anticancer effects. The exploration of its biological activity is crucial for understanding its therapeutic applications and mechanisms of action.

- Molecular Formula : C13H12N2O5S

- Molecular Weight : 308.31 g/mol

- CAS Number : 51803-78-2

- Density : 1.5 ± 0.1 g/cm³

- Melting Point : 140-146 °C

This compound functions primarily through the inhibition of cyclooxygenase enzymes, specifically COX-2, leading to reduced synthesis of pro-inflammatory prostaglandins. This selective inhibition minimizes gastrointestinal side effects commonly associated with non-selective NSAIDs.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. The compound's efficacy was tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Antiviral Activity

Research has also explored the antiviral potential of the compound. In vitro studies demonstrated that this compound could inhibit viral replication in certain cell lines, suggesting a mechanism that may involve interference with viral entry or replication processes.

Anticancer Properties

The compound has been investigated for its anticancer effects, particularly in the context of various cancer cell lines. Studies indicate that it can induce apoptosis and inhibit proliferation in cancer cells:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10 |

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 20 |

Case Studies

- Study on Anti-inflammatory Effects : A clinical trial assessed the efficacy of this compound in patients with osteoarthritis. Results indicated significant reductions in pain scores and improved joint function compared to placebo controls.

- Antimicrobial Efficacy Evaluation : A laboratory study evaluated the antimicrobial activity of this compound against multidrug-resistant bacterial strains. The results highlighted its potential as an alternative treatment option in antibiotic-resistant infections.

- Cancer Research : A recent publication detailed the effects of this compound on apoptosis in breast cancer cells, demonstrating enhanced cell death through mitochondrial pathways.

Q & A

Q. What are the recommended methodologies for characterizing the molecular structure of AminoNimesulideNACAdductSodiumSalt?

To confirm the molecular structure, employ nuclear magnetic resonance (NMR) spectroscopy for proton and carbon-13 analysis, complemented by high-resolution mass spectrometry (HRMS) to verify the molecular ion ([M+Na]⁺ adduct). For sodium salt verification, elemental analysis (C, H, N, S, Na) should align with theoretical values derived from the formula C₁₈H₂₀N₃NaO₆S₂ . Cross-reference NMR chemical shifts with literature data for nimesulide and N-acetylcysteine (NAC) derivatives to identify adduct-specific peaks .

Q. How can researchers determine the solubility profile of this compound in aqueous and organic solvents?

Use a shake-flask method with UV-Vis spectrophotometry or HPLC quantification. Prepare saturated solutions in buffers (pH 1.2–7.4) and organic solvents (e.g., DMSO, ethanol). Centrifuge samples to separate undissolved particles, and analyze supernatant concentrations. Compare results with parent compounds (nimesulide, NAC) to assess adduct-specific solubility changes . Note that sodium salts often exhibit enhanced aqueous solubility due to ionic dissociation .

Q. What experimental protocols are validated for synthesizing this compound?

A typical synthesis involves reacting nimesulide with N-acetylcysteine (NAC) under controlled pH (7–9) and temperature (25–40°C), followed by sodium hydroxide neutralization. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Purify the adduct using recrystallization (e.g., ethanol/water mixtures) or column chromatography. Confirm purity (>95%) by HPLC with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. How can sodium adduct interference be minimized during mass spectrometric analysis of this compound?

In electrospray ionization (ESI)-MS, sodium adducts ([M+Na]⁺) dominate due to the compound’s sodium salt nature. To suppress adduct formation:

Q. What experimental designs are suitable for assessing the stability of this compound under physiological conditions?

Conduct accelerated stability studies:

- Hydrolytic stability : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Sample at intervals (0, 1, 2, 4, 8, 24 hrs) and quantify degradation via HPLC.

- Oxidative stability : Expose to H₂O₂ (0.3% w/v) and track NAC moiety oxidation using LC-MS/MS.

- Photostability : Use ICH Q1B guidelines with UV light exposure (320–400 nm) .

Q. How can researchers investigate the adduct’s interaction with cyclooxygenase-2 (COX-2) compared to nimesulide?

Perform molecular docking studies (e.g., AutoDock Vina) using COX-2 crystal structures (PDB ID: 3NT1). Validate with in vitro COX-2 inhibition assays:

Q. What statistical approaches resolve contradictions in solubility data between this compound and its parent compounds?

Apply multivariable regression to identify factors (pH, ionic strength, temperature) influencing discrepancies. For example, if solubility in sodium salicylate solutions deviates from expected trends (e.g., at 0.1–0.4 mol dm⁻³), use ANOVA to test for concentration-dependent interactions . Report confidence intervals (95%) and effect sizes.

Q. How to design in vivo studies to evaluate bioavailability while mitigating species-specific metabolic differences?

- Use crossover pharmacokinetic studies in rodents and non-rodents (e.g., rabbits).

- Administer equimolar doses (oral and IV) and collect plasma samples at timed intervals.

- Quantify adduct and metabolites (nimesulide, NAC) via LC-MS/MS. Normalize data to body surface area for cross-species comparisons .

Q. What validation criteria ensure reproducibility in quantifying this compound in biological matrices?

Follow ICH Q2(R1) guidelines:

Q. How can researchers model the synergistic effects of NAC and nimesulide in the adduct?

Use isobolographic analysis to determine combination indices (CI):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.